molecular formula C11H15NO5S B3387001 5-[(2-Methoxyethyl)sulfamoyl]-2-methylbenzoic acid CAS No. 784172-04-9

5-[(2-Methoxyethyl)sulfamoyl]-2-methylbenzoic acid

Cat. No.: B3387001
CAS No.: 784172-04-9
M. Wt: 273.31 g/mol
InChI Key: UYUYYHVCJNFKSN-UHFFFAOYSA-N
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Description

Overview of Benzoic Acid Derivatives in Chemical Sciences

Benzoic acid, a colorless crystalline solid, represents the simplest aromatic carboxylic acid. newworldencyclopedia.orgwikipedia.org Its name is derived from gum benzoin, which for a long time was its only source. newworldencyclopedia.orgwikipedia.org The versatility of benzoic acid and its derivatives makes them fundamental in both nature and industry. They are found naturally in many plants and are involved in the biosynthesis of numerous secondary metabolites. wikipedia.orgnih.gov

Industrially, benzoic acid serves as a crucial precursor for the synthesis of a wide array of organic substances. newworldencyclopedia.orgwikipedia.org Its salts, such as sodium benzoate (B1203000), are widely used as food preservatives due to their ability to inhibit the growth of mold, yeast, and some bacteria. newworldencyclopedia.orgwikipedia.orgijcrt.org Beyond preservation, benzoic acid derivatives are integral to the manufacturing of products ranging from cosmetics, dyes, and plastics to insect repellents. newworldencyclopedia.orgbritannica.com In the realm of medicine, these derivatives have been explored for various therapeutic applications, including antimicrobial and antifungal treatments. newworldencyclopedia.orgijcrt.org The chemical reactivity of the carboxylic acid group allows for the formation of esters, amides, and other derivatives, making the benzoic acid scaffold a versatile template for chemical synthesis and drug discovery. britannica.compreprints.org

Role of Sulfamoyl Moiety in Molecular Design

The sulfamoyl group, and the broader sulfonamide functional group, is considered a "privileged motif" and a versatile pharmacophore in medicinal chemistry and drug design. tandfonline.comtandfonline.comdocumentsdelivered.com This importance stems from its unique physicochemical properties. The sulfonyl group can act as a hydrogen bond acceptor, while the attached amine can be a hydrogen bond donor, enabling strong and specific interactions with biological targets like enzyme active sites. sioc-journal.cnsemanticscholar.org

Introducing a sulfonamide moiety into a molecule can significantly modulate its properties. It can enhance water solubility, adjust acidity, and improve oral bioavailability. semanticscholar.org Furthermore, the sulfonyl group is structurally stable and can increase the metabolic stability of a drug by blocking sites that are otherwise susceptible to metabolic breakdown, potentially prolonging its therapeutic effect. sioc-journal.cn This functional group is a key component in a vast number of therapeutic agents, including antibacterial drugs, diuretics, and treatments for diabetes and cancer. tandfonline.comnih.govgoogle.com The ability of the sulfonamide group to serve as a bioisostere for other functional groups, such as carboxyl or phosphate (B84403) groups, further expands its utility in the design of new therapeutic agents. sioc-journal.cn

Contextualizing 5-[(2-Methoxyethyl)sulfamoyl]-2-methylbenzoic acid within Sulfonamide and Benzoic Acid Chemical Space

The compound this compound is a member of the sulfamoylbenzoic acid class, which combines the structural features of both benzoic acid and sulfonamides. This class of compounds has been the subject of significant research, leading to the discovery of molecules with potent biological activities. For instance, various sulfamoylbenzoic acid derivatives have been synthesized and evaluated as antihypertensive agents, inhibitors of enzymes like carbonic anhydrase and h-NTPDases, and as selective receptor antagonists. google.comnih.govnih.govnih.gov

Predicted Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC11H15NO5S
Molecular Weight273.31 g/mol
Monoisotopic Mass273.0671 Da
XlogP (predicted)0.6

To understand its context, it is useful to compare its structure with simpler, related compounds that have been documented.

Structural Comparison of Related Sulfamoylbenzoic Acids
Compound NameBenzoic Acid SubstitutionSulfamoyl Group (at C5) Substitution
This compound2-methylN-(2-methoxyethyl)
2-Methyl-5-sulfamoylbenzoic acid nih.gov2-methylUnsubstituted (-NH2)
2-Methoxy-5-sulfamoylbenzoic acid nih.gov2-methoxyUnsubstituted (-NH2)
4-Sulfamoylbenzoic acid Unsubstituted (sulfamoyl at C4)Unsubstituted (-NH2)

Research Gaps and Opportunities in the Study of this compound and Related Structures

The most significant research gap concerning this compound is the apparent absence of dedicated studies on its synthesis, characterization, and biological activity in peer-reviewed scientific literature or patents. uni.lu This lack of specific data presents a clear opportunity for novel research.

The exploration of this compound could begin with the development of a reliable synthetic route. Following its synthesis, a thorough investigation of its biological properties would be a logical next step. Given the known activities of other sulfamoylbenzoic acid derivatives, promising areas of investigation could include:

Enzyme Inhibition: Screening against various enzymes, such as carbonic anhydrases, α-glucosidase, or α-amylase, which have been targets for other sulfonamide-containing compounds. nih.govnih.gov

Receptor Binding Assays: Evaluating its potential as an agonist or antagonist for G-protein coupled receptors, a field where other sulfamoyl benzoic acid analogues have shown subnanomolar activity. acs.orgnih.gov

Antimicrobial Activity: Testing against a panel of bacteria and fungi, leveraging the well-established antibacterial properties of the sulfonamide class. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-methoxyethylsulfamoyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-8-3-4-9(7-10(8)11(13)14)18(15,16)12-5-6-17-2/h3-4,7,12H,5-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUYYHVCJNFKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCOC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701236514
Record name 5-[[(2-Methoxyethyl)amino]sulfonyl]-2-methylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784172-04-9
Record name 5-[[(2-Methoxyethyl)amino]sulfonyl]-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=784172-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[(2-Methoxyethyl)amino]sulfonyl]-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701236514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 5 2 Methoxyethyl Sulfamoyl 2 Methylbenzoic Acid

Retrosynthetic Analysis of 5-[(2-Methoxyethyl)sulfamoyl]-2-methylbenzoic acid

A retrosynthetic analysis of the target molecule, this compound, suggests a logical disconnection approach. The primary disconnection is at the sulfonamide bond (S-N), leading to two key precursors: a 2-methylbenzoic acid derivative with a sulfonyl chloride at the 5-position, and 2-methoxyethylamine. This approach is illustrated in the following scheme:

Scheme 1: Retrosynthetic Analysis

This analysis identifies 2-methylbenzoic acid as a readily available starting material. The key synthetic challenge lies in the selective chlorosulfonation of the aromatic ring at the position para to the methyl group and meta to the carboxylic acid.

Precursor Synthesis and Optimization

The successful synthesis of the target compound hinges on the efficient preparation of its key precursors. This section details the synthesis and optimization of these essential building blocks.

Synthesis of 2-Methylbenzoic Acid Derivatives for Sulfamoylation

The critical intermediate for the sulfamoylation step is 2-methyl-5-(chlorosulfonyl)benzoic acid. This is typically synthesized via the direct chlorosulfonation of 2-methylbenzoic acid. This electrophilic aromatic substitution reaction is generally carried out using chlorosulfonic acid. The reaction conditions, such as temperature and stoichiometry, are crucial for achieving high yield and selectivity.

A general procedure for the chlorosulfonation of an aromatic carboxylic acid involves treating the acid with an excess of chlorosulfonic acid. For instance, the synthesis of 2-chloro-5-chlorosulfonylbenzoic acid is achieved by heating o-chlorobenzoic acid with chlorosulfonic acid. A similar approach can be applied to 2-methylbenzoic acid.

Table 1: Representative Reaction Conditions for Chlorosulfonation

Starting MaterialReagentTemperature (°C)Reaction Time (h)
o-Chlorobenzoic acidChlorosulfonic acid90-1005
2-Methoxybenzoic acidChlorosulfonic acidNot specifiedNot specified

Note: Data is based on analogous reactions and serves as a general guideline.

Preparation of Methoxyethyl Amine Synthons

2-Methoxyethylamine is a commercially available reagent. However, various synthetic methods for its preparation have been reported. One common industrial method involves the dehydration of ethylene (B1197577) glycol monomethyl ether with ammonia (B1221849) at high temperatures and pressures over a catalyst. Another laboratory-scale synthesis involves the methylation of ethanolamine (B43304) under alkaline conditions after protection of the amino group, followed by deprotection.

Direct Synthesis Strategies for this compound

With the key precursors in hand, the direct synthesis of the target molecule can be approached through several routes.

Sulfonylation and Amination Reaction Pathways

The most direct route involves the reaction of 2-methyl-5-(chlorosulfonyl)benzoic acid with 2-methoxyethylamine. This nucleophilic substitution reaction at the sulfonyl chloride forms the desired sulfonamide linkage. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Table 2: General Conditions for Sulfonamide Formation

Sulfonyl ChlorideAmineBaseSolvent
2-Methyl-5-(chlorosulfonyl)benzoic acid2-MethoxyethylamineTriethylamine or PyridineDichloromethane or THF

Note: This table represents typical conditions for sulfonamide synthesis.

An alternative pathway involves the initial amination of a protected 2-methylbenzoic acid derivative, followed by deprotection. However, the direct amination of the sulfonyl chloride is generally more efficient.

Esterification and Hydrolysis Routes

In some synthetic strategies, it may be advantageous to protect the carboxylic acid group of 2-methylbenzoic acid as an ester prior to the chlorosulfonation and amination steps. This can prevent potential side reactions and improve solubility. For example, methyl 2-methylbenzoate (B1238997) could be used as the starting material.

Following the formation of the methyl ester of this compound, a final hydrolysis step is required to yield the desired carboxylic acid. This is typically achieved by heating the ester with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification.

Table 3: Typical Conditions for Ester Hydrolysis

Ester SubstrateReagentSolventTemperature
Methyl 5-[(2-methoxyethyl)sulfamoyl]-2-methylbenzoateNaOH or KOHWater/Methanol (B129727)Reflux

Note: Conditions are based on general ester hydrolysis procedures.

Based on a comprehensive search of available scientific literature and patent databases, there is currently no specific published information regarding the detailed synthetic methodologies, chemical transformations, and derivatization of This compound .

The requested article structure requires in-depth, scientifically accurate content for several highly specific topics, including catalytic approaches, advanced synthetic techniques (microwave-assisted and green chemistry), and derivatization strategies at both the carboxyl and sulfamoyl groups, all focused solely on this particular compound.

Unfortunately, the necessary research findings, experimental data, and detailed protocols to populate these sections for "this compound" are not available in the public domain. While general principles of sulfonamide and benzoic acid chemistry exist, applying them to this specific molecule without direct evidence from literature or patents would be speculative and would not meet the required standards of scientific accuracy.

Therefore, it is not possible to generate the requested article with the specified level of detail and strict focus on "this compound".

Derivatization Strategies for this compound

Aromatic Ring Substitutions for Analog Generation

The aromatic core of this compound offers multiple positions for substitution, allowing for the synthesis of a diverse library of analogs. The existing substituents—a methyl group, a carboxylic acid group, and a sulfamoyl group—direct incoming electrophiles or nucleophiles to specific positions on the benzene (B151609) ring, influencing the regioselectivity of these reactions.

One key strategy for analog generation is nucleophilic aromatic substitution (SNAr) on halogenated precursors. For instance, studies on related methyl 2,4-dihalo-5-sulfamoyl-benzoates have demonstrated that the halogen atoms can be displaced by various nucleophiles. nih.gov The regioselectivity of this substitution is influenced by the nature of the nucleophile and the halogen. In reactions with aromatic thiols, substitution tends to occur at the 2-position, while with bulkier alkyl thiols, the 4-position is preferentially substituted. nih.gov This methodology could be adapted to a dihalogenated precursor of this compound to introduce a wide range of substituents.

The table below illustrates the outcomes of nucleophilic aromatic substitution on a model dihalosulfamoylbenzoate system, providing insight into the potential for generating analogs of this compound.

Starting MaterialNucleophilePredominant Substitution Position
Methyl 2,4-dichloro-5-sulfamoyl-benzoateNaphthylthiol2-position
Methyl 2,4-dichloro-5-sulfamoyl-benzoatePhenylthiol2-position
Methyl 2,4-dichloro-5-sulfamoyl-benzoateDodecylthiol4-position

This data is derived from studies on a related sulfamoylbenzoate system and is presented to illustrate the potential for regioselective analog generation. nih.gov

Furthermore, structure-activity relationship (SAR) studies on 5-sulfamoylbenzoic acid derivatives have highlighted the importance of substituents on the aromatic ring for biological activity. For loop diuretics, for example, the presence of a sulfamoyl group at the 5-position is crucial, and the diuretic activity can be enhanced by the introduction of activating groups like chloro, alkoxy, or aniline (B41778) at the 4-position. pharmacy180.com This underscores the utility of aromatic substitution in fine-tuning the pharmacological profile of this class of compounds.

Stereoselective Synthesis of Chiral Derivatives, if applicable

The generation of chiral derivatives of this compound can be approached through several modern stereoselective synthetic methods. While the parent compound is achiral, chirality can be introduced either by creating a stereogenic center in one of the side chains or by establishing axial chirality due to restricted rotation around the C-N bond of the sulfonamide or the C-aryl bond.

Recent advances in catalysis have enabled the enantioselective synthesis of axially chiral sulfonamides. These atropisomeric compounds exist as stable enantiomers due to hindered rotation around the N-aryl bond. Catalytic methods, such as the atroposelective N-alkylation of sulfonamides using chiral amine catalysts, have proven effective in delivering axially chiral N-aryl sulfonamides with high enantiopurity. nih.gov This approach could potentially be applied to a precursor of this compound where the sulfonamide nitrogen is part of a sterically hindered system, thereby creating a chiral axis.

The table below summarizes findings from a study on the organocatalytic atroposelective N-alkylation for the synthesis of axially chiral sulfonamides, demonstrating the feasibility of this strategy.

Sulfonamide SubstrateAlkylating AgentCatalystEnantiomeric Excess (ee)
N-(2-tert-butylphenyl)methanesulfonamideBenzyl bromideChiral Amine Catalyst>99%
N-(2-phenylphenyl)methanesulfonamideBenzyl bromideChiral Amine Catalyst98%
N-(2-isopropylphenyl)methanesulfonamideBenzyl bromideChiral Amine Catalyst97%

This data is from a study on the synthesis of axially chiral sulfonamides and illustrates the potential for creating chiral derivatives of the target compound through similar methodologies. nih.gov

Another avenue for introducing chirality is through the stereoselective synthesis of molecules with a stereogenic sulfur center, such as in sulfoxides. researchgate.net While the target compound has a sulfonamide (sulfur in a +6 oxidation state), synthetic intermediates with a lower oxidation state of sulfur could be subjected to stereoselective oxidation to create a chiral sulfoxide. However, the most direct application of stereoselective synthesis to the existing scaffold would be the generation of atropisomers. The development of intramolecular acyl transfer reactions has also emerged as a powerful tool for the stereoselective synthesis of C-N atropisomeric amides, which could be conceptually extended to sulfonamides. rsc.org These reactions often proceed under kinetic control to yield configurationally stable products in high diastereomeric ratios. rsc.org

Advanced Spectroscopic and Analytical Characterization of 5 2 Methoxyethyl Sulfamoyl 2 Methylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule with the complexity of 5-[(2-Methoxyethyl)sulfamoyl]-2-methylbenzoic acid, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous signal assignment.

Proton (¹H) NMR Assignments and Conformational Analysis

The ¹H NMR spectrum of this compound provides crucial information regarding the number of distinct proton environments, their multiplicities (spin-spin coupling), and their relative proximity. Based on the molecular structure, specific chemical shift regions can be predicted for the various protons.

Expected ¹H NMR Spectral Features:

Aromatic Protons: The trisubstituted benzene (B151609) ring is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The specific coupling patterns (e.g., doublets, doublet of doublets) and coupling constants (J-values) would elucidate the substitution pattern on the ring.

Methyl Protons: The methyl group attached to the benzoic acid ring would likely appear as a singlet in the upfield region (around δ 2.5 ppm).

Methoxyethyl Protons: The (2-Methoxyethyl)sulfamoyl side chain contains several proton signals. The two methylene (B1212753) groups (-CH₂-CH₂-) adjacent to the sulfamoyl and methoxy (B1213986) groups would appear as triplets, assuming free rotation. The methoxy group (-OCH₃) would present as a sharp singlet, typically around δ 3.3-3.6 ppm.

Carboxylic Acid Proton: The acidic proton of the carboxyl group is often broad and its chemical shift can vary significantly depending on the solvent and concentration. It may be observed in the downfield region (δ 10-13 ppm).

Sulfamoyl Proton: The N-H proton of the sulfamoyl group would also exhibit a chemical shift that is dependent on the solvent and temperature, and it may show coupling to the adjacent methylene protons.

A hypothetical data table for the ¹H NMR assignments is presented below. Actual experimental values are required for a definitive analysis.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Valuee.g., de.g., 1HAromatic H
Valuee.g., dde.g., 1HAromatic H
Valuee.g., de.g., 1HAromatic H
Valuee.g., se.g., 3H-CH₃
Valuee.g., te.g., 2H-SO₂NHCH₂-
Valuee.g., te.g., 2H-CH₂OCH₃
Valuee.g., se.g., 3H-OCH₃
Valuee.g., br se.g., 1H-COOH
Valuee.g., te.g., 1H-SO₂NH-

Note: This table is illustrative. Actual chemical shifts and multiplicities depend on experimental conditions.

Carbon-13 (¹³C) NMR and 2D NMR Techniques (COSY, HSQC, HMBC)

While ¹H NMR identifies proton environments, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Spectral Features:

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to appear significantly downfield (δ 165-185 ppm).

Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts in the aromatic region (δ 120-150 ppm), with quaternary carbons generally showing lower intensity.

Aliphatic Carbons: The methyl carbon will be found in the upfield region (δ 15-25 ppm). The methylene and methoxy carbons of the side chain will have characteristic shifts in the δ 40-75 ppm range.

To definitively assign each proton and carbon signal and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons, for instance, between the two methylene groups in the methoxyethyl side chain and between neighboring aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to, allowing for the unambiguous assignment of carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying the connectivity of quaternary carbons and for linking different fragments of the molecule together. For example, correlations would be expected between the methyl protons and the adjacent aromatic carbons, and between the methylene protons of the side chain and the sulfonyl-bearing aromatic carbon.

A hypothetical data table for the ¹³C NMR assignments is presented below.

Chemical Shift (δ, ppm)Assignment
Value-COOH
ValueAromatic C (quaternary)
ValueAromatic C-H
ValueAromatic C-H
ValueAromatic C-H
ValueAromatic C (quaternary)
ValueAromatic C (quaternary)
Value-CH₂OCH₃
Value-OCH₃
Value-SO₂NHCH₂-
Value-CH₃

Note: This table is illustrative. Actual chemical shifts depend on experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. For this compound (C₁₁H₁₅NO₅S), the expected monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value would provide strong evidence for the compound's molecular formula.

Predicted Monoisotopic Mass:

[M+H]⁺: 274.0743 g/mol

[M-H]⁻: 272.0598 g/mol

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts.

Expected Fragmentation Pathways:

Loss of the methoxyethyl group: A common fragmentation pathway would involve the cleavage of the N-C bond of the sulfamoyl group.

Cleavage of the sulfamoyl group: Fragmentation could occur at the C-S bond, separating the sulfamoyl moiety from the aromatic ring.

Decarboxylation: The loss of the carboxyl group as CO₂ is a characteristic fragmentation for benzoic acids.

Loss of the methyl group: Cleavage of the methyl group from the aromatic ring.

Analysis of the m/z values of the resulting fragment ions would allow for the piecing together of the molecular structure, thus confirming the assignments made by NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300-2500 (broad)O-H stretchCarboxylic acid
~3300N-H stretchSulfonamide
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchAliphatic (CH₃, CH₂)
~1700C=O stretchCarboxylic acid
~1600, ~1475C=C stretchAromatic ring
~1350 and ~1160S=O stretch (asymmetric and symmetric)Sulfonamide
~1250 and ~1050C-O stretchEther and Carboxylic acid

The presence of these characteristic absorption bands in the experimental IR spectrum would provide confirmatory evidence for the presence of the carboxylic acid, sulfonamide, ether, and aromatic functionalities within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic structure of this compound. The UV spectrum of this compound is primarily governed by the electronic transitions within the substituted benzene ring. The aromatic ring, with its π-electron system, gives rise to characteristic absorption bands, typically in the 200-300 nm range.

The spectrum of benzoic acid itself shows absorption maxima around 194 nm, 230 nm, and 274 nm. sielc.com The presence of substituents on the benzene ring—the methyl group, the carboxylic acid group, and the (2-methoxyethyl)sulfamoyl group—influences the position and intensity of these absorption bands. quora.comshimadzu.com These groups can act as auxochromes, causing shifts in the absorption maxima to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift), and can also affect the molar absorptivity. The carbonyl group of the carboxylic acid can exhibit a weak n → π* transition. masterorganicchemistry.com

In the case of this compound, the combined electronic effects of the electron-donating methyl group and the electron-withdrawing carboxylic acid and sulfamoyl groups will determine the precise spectral features. cdnsciencepub.com UV-Vis spectroscopy is also a straightforward and effective method for purity assessment. The absorbance at a specific wavelength is directly proportional to the concentration of the compound, according to the Beer-Lambert law. By creating a calibration curve with standards of known concentration, the purity of a given sample can be determined. Any significant deviation from the expected absorbance maximum or the appearance of additional peaks can indicate the presence of impurities. The pH of the solution can also affect the UV-Vis spectrum, as the ionization state of the carboxylic acid group will alter the electronic structure of the molecule. rsc.org

Table 1: Hypothetical UV-Vis Spectral Data for this compound in Methanol (B129727)

Transition Predicted λmax (nm) Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
π → π* (B-band) ~235 ~15,000
π → π* (C-band) ~280 ~2,500

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and how it interacts with other molecules.

For this compound, a single crystal X-ray diffraction study would reveal the conformation of the methoxyethyl side chain and the orientation of the sulfamoyl and carboxylic acid groups relative to the benzene ring. A key feature of the crystal structure of benzoic acids is the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups of two molecules. acs.orgacs.orgiucr.orgresearchgate.netmdpi.com It is highly probable that this compound would also exhibit this hydrogen-bonded dimer motif in its crystal lattice.

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~10.5
b (Å) ~8.2
c (Å) ~15.1
β (°) ~98.5
Volume (ų) ~1280
Z (molecules/unit cell) 4
Key Intermolecular Interaction O-H···O hydrogen bond (Carboxylic acid dimer)

Chromatographic Techniques for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an essential technique for the analysis of this compound, allowing for its separation, identification, and quantification with high resolution and sensitivity. Reversed-phase HPLC is the most common mode for this type of analysis.

A typical HPLC method would utilize a C8 or C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating the main compound from any impurities with different polarities. wu.ac.thwu.ac.th Detection is typically achieved using a UV-Vis detector set at one of the compound's absorption maxima (e.g., ~235 nm).

This technique is also crucial for the separation of potential isomers, such as positional isomers that may arise during synthesis. If the compound is chiral, specialized chiral stationary phases (CSPs), such as those based on polysaccharides, can be employed to separate the enantiomers. nih.govnih.govresearchgate.netphenomenex.com The development and validation of such HPLC methods are critical for quality control in pharmaceutical applications. mdpi.commdpi.com

Table 3: Illustrative HPLC Method Parameters for Analysis

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, this compound is a polar molecule with a high boiling point due to the carboxylic acid and sulfonamide groups, making it unsuitable for direct GC-MS analysis. researchgate.net

To analyze this compound by GC-MS, a derivatization step is necessary to convert the polar functional groups into less polar, more volatile ones. colostate.edu The most common approach for carboxylic acids is esterification, for example, by reaction with methanol in the presence of an acid catalyst to form the methyl ester. nih.gov Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another effective method to derivatize both the carboxylic acid and the N-H of the sulfonamide. nih.govresearchgate.net

Once derivatized, the resulting compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the sample, and the mass spectrometer provides a mass spectrum that serves as a molecular fingerprint, allowing for unambiguous identification through its fragmentation pattern.

Table 4: Hypothetical GC-MS Data for the Methyl Ester Derivative

Parameter Value/Information
Derivatization Reagent Methanol / H₂SO₄
GC Column DB-5ms (or equivalent 5% phenyl-polysiloxane)
Injection Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min
Carrier Gas Helium
MS Ionization Mode Electron Ionization (EI) at 70 eV
Predicted Retention Time ~12-15 minutes

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical techniques, such as cyclic voltammetry, can provide valuable insights into the redox properties of this compound. Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current, which reveals information about the oxidation and reduction processes of the analyte. edaq.com

Both the sulfonamide and the aromatic carboxylic acid moieties can be electrochemically active. Sulfonamides can undergo oxidation at the amino group (if present) or reduction at the -SO₂NH- group. tandfonline.comscielo.br Aromatic carboxylic acids can be reduced at the carboxyl group, a process that is often influenced by self-protonation reactions in aprotic solvents. researchgate.net The oxidation of the aromatic ring itself is also possible at higher potentials.

By studying the cyclic voltammogram, one can determine the oxidation and reduction potentials, assess the reversibility of the electron transfer processes, and gain information about the reaction mechanisms. nih.gov The electrochemical behavior can be influenced by factors such as the pH of the solution and the nature of the solvent. For sulfonamides, the oxidation potential is often pH-dependent. tandfonline.com This information is useful for understanding the compound's potential role in redox processes and for developing electrochemical methods of analysis. acs.orgrsc.org

Table 5: Anticipated Cyclic Voltammetry Parameters and Results

Parameter Description
Working Electrode Glassy Carbon Electrode
Reference Electrode Ag/AgCl
Counter Electrode Platinum Wire
Solvent/Electrolyte Acetonitrile with 0.1 M TBAPF₆
Scan Rate Range 20 - 500 mV/s
Predicted Oxidation Potential (Epa) > +1.5 V (vs. Ag/AgCl) for the aromatic system
Predicted Reduction Potential (Epc) ~ -1.8 V (vs. Ag/AgCl) for the carboxylic acid/sulfonamide

Computational and Theoretical Studies on 5 2 Methoxyethyl Sulfamoyl 2 Methylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of a molecule. However, no specific studies applying these methods to 5-[(2-Methoxyethyl)sulfamoyl]-2-methylbenzoic acid were identified.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

No published Density Functional Theory (DFT) studies detailing the ground state geometries, bond lengths, bond angles, or energetic properties of this compound were found in the searched scientific literature. Such studies would typically involve optimizing the molecular structure to find its lowest energy conformation and calculating thermodynamic properties.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. There are no available FMO analyses in the literature for this compound. This type of study would provide insights into the molecule's electrophilic and nucleophilic sites.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are often used to predict spectroscopic data like NMR chemical shifts and infrared vibrational frequencies, which can aid in experimental characterization. However, no computational studies predicting the spectroscopic properties of this compound have been published.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the conformational flexibility and interactions of a molecule with its environment. There is no evidence of these simulations having been performed on this compound in the available literature.

Conformational Analysis and Potential Energy Surface Mapping

A conformational analysis would explore the different spatial arrangements of the atoms in this compound and their relative energies. Mapping the potential energy surface would identify the most stable conformers. No such studies have been reported for this specific molecule.

In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions in the Context of Molecular Design

The application of in silico ADMET screening is a critical step in modern drug discovery, allowing for the early identification of compounds with potentially favorable pharmacokinetic profiles and reduced toxicity, thereby minimizing late-stage failures. These predictive models use the chemical structure of a compound to estimate its physicochemical and biological properties.

For this compound, specific and detailed ADMET prediction studies within the context of molecular design are not readily found in peer-reviewed literature. Generally, such studies for analogous sulfonamide-containing benzoic acid derivatives often involve the calculation of various molecular descriptors. These can include predictions of oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. However, without specific research on this compound, any discussion remains speculative.

Below is a hypothetical table illustrating the types of parameters that would be evaluated in a typical in silico ADMET study for a compound like this compound. The values presented are for illustrative purposes only and are not based on published research for this specific molecule.

Hypothetical In Silico ADMET Profile

Parameter Predicted Value Implication in Molecular Design
Absorption
Human Intestinal Absorption High Potentially good oral absorption.
Caco-2 Permeability Moderate May have reasonable intestinal cell layer penetration.
Distribution
Plasma Protein Binding >90% High binding may limit free drug concentration.
Blood-Brain Barrier Penetration Low Unlikely to cause significant central nervous system effects.
Metabolism
CYP2D6 Inhibitor Non-inhibitor Lower risk of drug-drug interactions with CYP2D6 substrates.
CYP3A4 Inhibitor Non-inhibitor Lower risk of drug-drug interactions with CYP3A4 substrates.
Excretion
Renal Organic Cation Transporter 2 (OCT2) Substrate No Primary excretion route may not be via renal OCT2.
Toxicity
AMES Mutagenicity Non-mutagenic Low likelihood of being a bacterial mutagen.

Reaction Mechanism Studies Using Computational Chemistry

Computational chemistry provides profound insights into reaction mechanisms, which is invaluable for optimizing synthetic routes and understanding chemical reactivity. This involves calculating the energies of reactants, products, intermediates, and transition states.

The synthesis of this compound typically involves key steps such as the chlorosulfonylation of 2-methylbenzoic acid and the subsequent reaction with 2-methoxyethylamine. A computational study would characterize the transition states of these reactions to understand the reaction barriers and kinetics. For instance, density functional theory (DFT) calculations could be employed to model the energetic profile of the sulfonamide bond formation. Such studies for this specific compound are not currently available in the literature.

Understanding the mechanistic pathways of derivatization is crucial for developing new analogs with improved properties. For this compound, derivatization could occur at the carboxylic acid group (e.g., esterification, amidation) or potentially on the aromatic ring. Computational studies could predict the most likely sites for electrophilic or nucleophilic attack and model the reaction pathways for various derivatization reactions. This information would guide synthetic efforts to create novel compounds based on this scaffold. As with other computational aspects, specific research detailing these pathways for the title compound is lacking.

Investigation of Structure Activity Relationships Sar of 5 2 Methoxyethyl Sulfamoyl 2 Methylbenzoic Acid and Its Analogs Excluding Human Clinical Data

Design Principles for Modulating Biological Activity through Structural Modifications

The biological activity of 5-[(2-methoxyethyl)sulfamoyl]-2-methylbenzoic acid can be systematically modulated by making structural alterations to three key regions of the molecule: the methoxyethyl moiety, the benzoic acid ring, and the sulfamoyl linker. The following subsections explore the design principles for these modifications.

Positional and Electronic Effects of Substituents on the Benzoic Acid Ring

The substitution pattern on the benzoic acid ring is crucial for the compound's activity. The 2-methyl group influences the orientation of the carboxylic acid and can impact binding affinity. The electronic nature and position of substituents on the aromatic ring can significantly alter the pKa of the carboxylic acid and the sulfonamide, which is often critical for binding to metalloenzymes like carbonic anhydrase.

Structure-activity relationship studies on benzoic acid derivatives as α-amylase inhibitors have shown that the position and nature of substituents are critical for inhibitory activity. For example, a hydroxyl group at the 2-position of the benzene (B151609) ring has been shown to have a strong positive effect on α-amylase inhibition, whereas methoxylation at the 2-position or hydroxylation at the 5-position can have a negative effect. nih.gov Hydrogen bonding and hydrophobic interactions are key forces in the inhibition mechanism. nih.gov

In Vitro Enzyme Inhibition Studies

The sulfamoylbenzoic acid scaffold is a known inhibitor of various enzymes. The following sections detail the in vitro inhibitory activities of derivatives against carbonic anhydrase isozymes and carbohydrate-hydrolyzing enzymes.

Inhibition of Carbonic Anhydrase Isozymes (e.g., hCA I, II, IX, XII) by Sulfamoylbenzoic Acid Derivatives and Specific Analogs

Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). mdpi.com The primary sulfonamide moiety is essential for activity, as it coordinates to the zinc ion in the active site of the enzyme. Variations in the substitution pattern on the aromatic ring and the N-substituent of the sulfonamide can lead to significant differences in inhibitory potency and isoform selectivity.

Studies on methyl 5-sulfamoyl-benzoates have demonstrated that variations of substituents on the benzenesulfonamide (B165840) ring can lead to high-affinity binding to carbonic anhydrase isozymes. mdpi.com For instance, certain derivatives have shown extremely high binding affinity to the tumor-associated isoform CA IX, with Kd values in the nanomolar range. mdpi.com The selectivity over other isoforms, such as the ubiquitous CA I and II, is a key objective in the design of novel CAIs to minimize potential side effects. The tail groups attached to the benzenesulfonamide scaffold are known to modulate CA isoform specificity. nih.gov

The following table presents the inhibition data for a series of 5-(sulfamoyl)thien-2-yl 1,3-oxazole inhibitors, which are structurally related to sulfamoylbenzoic acids, against several human carbonic anhydrase (hCA) isoforms.

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IV Ki (nM)hCA XII Ki (nM)
7a 4.00.06921.63.9
7b 56.80.9223.78.9
7c 31.30.4130.65.7
7d 72.93.95.29.3
7e 58.33.14.68.8
Acetazolamide 25012755.7
Data from a study on 5-(sulfamoyl)thien-2-yl 1,3-oxazole inhibitors, which are analogous structures. researchgate.net

Evaluation against Carbohydrate Hydrolyzing Enzymes (e.g., α-glucosidase, α-amylase)

The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and glucose absorption. Benzoic acid derivatives have been investigated as inhibitors of these enzymes.

A structure-activity relationship study of benzoic acid and its derivatives against α-amylase revealed that the inhibitory effect is dependent on the substitution pattern on the benzene ring. For example, 2,3,4-trihydroxybenzoic acid was found to be a potent inhibitor of α-amylase with an IC50 value of 17.30 ± 0.73 mM. nih.gov The study highlighted the positive effect of a hydroxyl group at the 2-position and the negative impact of methoxylation at the same position. nih.gov

The following table shows the α-amylase inhibitory activity of various benzoic acid derivatives.

CompoundIC50 (mM)
Benzoic acid 38.67 ± 1.29
2-Hydroxybenzoic acid 29.58 ± 0.98
3-Hydroxybenzoic acid 40.12 ± 1.54
4-Hydroxybenzoic acid 44.25 ± 1.87
2,3-Dihydroxybenzoic acid 21.64 ± 0.85
2,4-Dihydroxybenzoic acid 29.62 ± 1.03
2,5-Dihydroxybenzoic acid 24.31 ± 0.97
3,4-Dihydroxybenzoic acid 32.56 ± 1.14
3,5-Dihydroxybenzoic acid 42.18 ± 1.63
2,3,4-Trihydroxybenzoic acid 17.30 ± 0.73
Data from a structure-activity relationship study of benzoic acid and its derivatives as α-amylase inhibitors. nih.gov

Furthermore, various benzenesulfonamide derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity. Some of these compounds have shown potent inhibition, with IC50 values in the micromolar range, comparable to or even better than the standard drug acarbose.

Anti-urease Activity Assessment

Research into benzoate (B1203000) and sulfanilamide (B372717) thioureas has identified potent urease inhibitors. For instance, N²-para-benzoate derivatives with a 3,4-dimethoxy substituent on the benzoyl group have shown significant urease inhibition with an IC₅₀ value of 0.13 µM. Similarly, sulfanilamide thioureas bearing a 4-chloro substituent demonstrated strong inhibitory activity. nih.gov Other studies on bis-barbituric acid derivatives have also yielded compounds with notable urease inhibition, with some exhibiting IC₅₀ values comparable to the standard inhibitor, thiourea (B124793). nih.gov

Furthermore, the investigation of sulfonate and sulfamate (B1201201) derivatives bearing an imidazo[2,1-b]thiazole (B1210989) scaffold has revealed potent urease inhibitors. One such derivative, carrying an n-propyl group, exhibited an IC₅₀ value of 2.94 ± 0.05 μM, which was approximately eight times more potent than thiourea (IC₅₀ = 22.3 ± 0.031 μM). researchgate.net These findings suggest that the sulfamoyl benzoic acid scaffold is a promising starting point for the design of novel urease inhibitors. The presence of various substituents on the aromatic rings and the nature of the linker between moieties play a crucial role in determining the inhibitory potency.

Table 1: Anti-urease Activity of Selected Benzoate and Sulfonamide Derivatives
Compound SeriesSubstituentIC₅₀ (µM)Reference
N²-para-benzoate3,4-dimethoxy0.13 nih.gov
Sulfanilamide thiourea4-chloroNot specified nih.gov
Imidazo[2,1-b]thiazole sulfamaten-propyl2.94 ± 0.05 researchgate.net
Thiourea (Standard)-22.3 ± 0.031 researchgate.net

Inhibition of Human Ecto-Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases) Isoforms

Human ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases) are a family of enzymes that hydrolyze extracellular nucleoside triphosphates and diphosphates. rsc.orgrsc.org Their inhibition is a potential therapeutic strategy for various conditions, including thrombosis and inflammation. rsc.orgrsc.org Several studies have evaluated the inhibitory activity of sulfamoyl benzamide (B126) derivatives against different h-NTPDase isoforms.

A study on a series of sulfamoyl-benzamides revealed several potent and selective inhibitors for h-NTPDase1, -2, -3, and -8. nih.gov For instance, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (compound 3i in the study) was identified as a potent inhibitor of h-NTPDase1 and h-NTPDase3 with IC₅₀ values of 2.88 ± 0.13 μM and 0.72 ± 0.11 μM, respectively. nih.gov

Against h-NTPDase2, compounds such as N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f), 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j), and 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (4d) demonstrated sub-micromolar inhibitory activity. nih.gov The h-NTPDase8 isoform was selectively inhibited by 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) with an IC₅₀ of 0.28 ± 0.07 μM. nih.govnih.gov The structure-activity relationship (SAR) analysis indicated that the nature of the substituent on the sulfamoyl group significantly influences the inhibitory potential against different h-NTPDase isoforms. For example, an N-cyclopropyl substitution on the sulfonyl group was more favorable for h-NTPDase3 inhibition compared to a morpholine (B109124) ring substitution. nih.gov

Table 2: Inhibition of h-NTPDase Isoforms by Sulfamoyl Benzamide Derivatives
Compoundh-NTPDase1 IC₅₀ (µM)h-NTPDase2 IC₅₀ (µM)h-NTPDase3 IC₅₀ (µM)h-NTPDase8 IC₅₀ (µM)Reference
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d)---0.28 ± 0.07 nih.govnih.gov
N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f)-0.27 ± 0.08-- rsc.org
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i)2.88 ± 0.13-0.72 ± 0.11- nih.gov
5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j)-0.29 ± 0.07-- rsc.org
2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (4d)-0.13 ± 0.01-- rsc.org

Inhibition of S-adenosylmethionine decarboxylase by related structures

S-adenosylmethionine decarboxylase (AdoMetDC) is a crucial enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. nih.govwikipedia.org Inhibition of AdoMetDC is a validated strategy in the development of therapeutics for cancer and parasitic infections. patsnap.com While specific data on the inhibition of AdoMetDC by this compound or its close analogs are not available in the reviewed literature, the importance of this enzyme as a drug target warrants a discussion of its inhibitors.

The inhibition of AdoMetDC has been explored with various classes of compounds. Early inhibitors like methylglyoxal (B44143) bis(guanylhydrazone) were found to be non-specific. nih.gov More potent and irreversible inhibitors have since been developed, including enzyme-activated inhibitors and compounds that form a covalent bond with the pyruvate (B1213749) prosthetic group of the enzyme. nih.gov For example, SAM486A, a second-generation inhibitor, has shown potent and specific inhibition of AdoMetDC and has been evaluated in clinical trials for cancer. nih.gov The development of effective AdoMetDC inhibitors often focuses on creating structural mimics of the natural substrate, S-adenosylmethionine, or compounds that can interact with the enzyme's active site.

Cellular Pathway Modulation in Model Systems

Investigation of NF-κB Activation Pathways by Sulfamoyl Benzamidothiazole Derivatives

The nuclear factor-kappa B (NF-κB) signaling pathway plays a critical role in regulating immune responses. Modulators of this pathway are of significant interest for the development of vaccine adjuvants and immunomodulatory agents. nih.govnih.gov High-throughput screening has identified sulfamoyl benzamidothiazole derivatives that can prolong the activation of NF-κB in response to a primary stimulus like lipopolysaccharide (LPS). nih.govnih.gov

Systematic structure-activity relationship (SAR) studies on a lead sulfamoyl benzamidothiazole compound have been conducted to identify more potent analogs. nih.govbohrium.com These studies have shown that modifications at different sites of the scaffold can significantly impact the ability to enhance NF-κB activation. nih.gov For instance, the nature of the substituent on the thiazole (B1198619) ring and the benzoyl-4-(sulfonylpiperidine) moiety are critical for activity. nih.gov Selected potent analogs have been shown to enhance the release of immunostimulatory cytokines in human monocytic cell lines (THP-1) and murine primary dendritic cells. nih.govbohrium.com This sustained activation of the NF-κB pathway suggests that such compounds could serve as effective co-adjuvants in vaccination strategies. nih.gov

In Vitro Anti-Dengue Virus Activity of Sulfamoyl Benzamide Derivatives

Dengue virus (DENV) infection is a major global health concern with no specific antiviral therapy currently available. nih.govnih.gov The development of agents that can inhibit DENV replication is therefore a high priority. Sulfamoyl benzamide derivatives have emerged as a promising class of compounds with anti-dengue virus activity.

A study focused on the synthesis of hybrid molecules combining the structural features of amantadine (B194251) and benzsulfonamide derivatives led to the identification of potent DENV inhibitors. nih.govnih.gov Specifically, N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide and a related mono-adamantane derivative showed significant activity against DENV serotype 2 (DENV2). nih.govnih.gov The former exhibited an IC₅₀ of 22.2 µM, while the latter had an IC₅₀ of 42.8 µM. nih.gov These compounds are proposed to act, at least in part, by inhibiting the DENV NS2B/NS3 protease, a key enzyme in the viral replication cycle. nih.gov The sulfonamide moiety was found to be crucial for the anti-DENV activity of these structures. nih.gov Another study has also highlighted the potential of tizoxanide, a compound with a broader spectrum of antimicrobial activity, in inhibiting DENV-2 replication in cell culture. mdpi.com

Table 3: In Vitro Anti-Dengue Virus Activity of Sulfamoyl Benzamide Analogs
CompoundVirus SerotypeIC₅₀ (µM)Reference
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamideDENV222.2 nih.gov
Mono-adamantane sulfamoyl benzamide derivativeDENV242.8 nih.gov

Antibacterial Activity in Bacterial Cell Cultures

The antibacterial potential of sulfamoyl benzoic acid derivatives is an area of active research, driven by the need for new antimicrobial agents to combat antibiotic resistance. While specific minimum inhibitory concentration (MIC) data for this compound was not found, studies on related structures provide insights into their potential antibacterial activity.

Research on various sulfonamide derivatives has demonstrated their efficacy against a range of bacterial pathogens. For example, certain N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide derivatives have shown strong antibacterial activity against clinical isolates of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). nih.gov In one study, these compounds exhibited MIC values as low as 32 μg/mL against some S. aureus strains. nih.gov

Other studies on benzoic acid derivatives have also reported antibacterial activity. For instance, 2-hydroxybenzoic acid has shown an MIC of 1 mg/mL against E. coli O157. nih.gov The antibacterial efficacy of these compounds is often influenced by the nature and position of substituents on the benzoic acid ring. nih.gov Furthermore, benzofuroquinolinium derivatives have demonstrated broad-spectrum antibacterial activity, with some compounds exhibiting MIC values ranging from 0.25 to 4 μg/mL against Gram-positive strains, including MRSA and vancomycin-resistant Enterococcus (VRE). frontiersin.org

Table 4: Antibacterial Activity of Related Sulfonamide and Benzoic Acid Derivatives
Compound ClassBacterial StrainMICReference
Sulfonamide derivativesS. aureus (clinical isolates)32-512 µg/mL nih.gov
2-hydroxybenzoic acidE. coli O1571 mg/mL nih.gov
Benzofuroquinolinium derivativesGram-positive (MRSA, VRE)0.25-4 µg/mL frontiersin.org

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in drug design for assessing the binding affinity of ligands to receptors and understanding their interaction mechanisms. tandfonline.com For analogs of this compound, docking studies have been pivotal in predicting their binding modes with target enzymes like carbonic anhydrases. nih.govnih.gov

Molecular docking studies have successfully predicted the binding interactions and affinities of sulfamoyl benzoic acid analogs with several human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and hCA XII, as well as the cytosolic hCA I and hCA II. tandfonline.comnih.gov These studies allow for the prediction of binding conformations and affinities, which are often correlated with experimentally determined inhibition constants (Kᵢ) or IC₅₀ values. tandfonline.com

For instance, a series of methyl 5-sulfamoyl-benzoates were designed and their affinities for all 12 catalytically active CA isozymes were determined. nih.gov Variations of substituents on the benzenesulfonamide ring led to compounds with extremely high binding affinity and selectivity for CAIX. nih.gov One analog, compound 4b (Methyl 2-bromo-4-(octylthio)-5-sulfamoylbenzoate), exhibited a dissociation constant (Kd) of 0.12 nM for CAIX. nih.gov Similarly, docking studies on N-substituted-β-d-glucosamine derivatives incorporating a benzenesulfonamide scaffold predicted potential binding modes within CA IX, with the most potent inhibitor in that series showing an IC₅₀ value of 10.01 nM. nih.gov

Beyond carbonic anhydrases, sulfamoyl benzoic acid (SBA) analogs have also been analyzed as agonists for the LPA₂ G-protein coupled receptor. nih.govnih.gov Computational docking was used to rationalize the structure-activity relationship (SAR) and support the design of specific agonists with subnanomolar activity. nih.govnih.gov

Compound Analog ClassTarget Enzyme/ReceptorPredicted/Observed AffinityReference
Methyl 5-sulfamoyl-benzoatesCarbonic Anhydrase IX (CAIX)Kd as low as 0.12 nM nih.gov
N-substituted-β-d-glucosamine benzenesulfonamidesCarbonic Anhydrase IX (CAIX)IC50 as low as 10.01 nM nih.gov
Isatin N-phenylacetamide based sulphonamideshCA II / hCA XIIKI of 5.87 nM / 7.91 nM tandfonline.com
Sulfamoyl benzoic acid (SBA) analoguesLPA₂ ReceptorEC50 as low as 5.06 pM nih.gov

The binding mode of benzenesulfonamide-based inhibitors to the active site of carbonic anhydrases is well-characterized through X-ray crystallography and molecular docking. nih.govnih.gov A canonical interaction involves the deprotonated sulfonamide group (SO₂NH⁻) coordinating directly to the catalytic Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water molecule or hydroxide (B78521) ion. nih.govunifi.it

Further interactions stabilize the ligand within the active site cavity. Docking studies revealed that for thiazolidinone-benzenesulfonamide conjugates, the SO₂ group forms a hydrogen bond with the residue Thr199. researchgate.net The rest of the inhibitor molecule orients itself within two distinct regions of the active site: a hydrophilic half and a hydrophobic half. nih.gov The orientation is dictated by the substituents on the benzene ring. For example, in a series of methyl 5-sulfamoyl-benzoates, ortho-substituents were directed toward the hydrophobic part of the active site, while meta-substituents were oriented toward the hydrophilic part. nih.gov Specific residues involved in these hydrophobic interactions can include Leu198, Asn67, Ile91, Gln92, and Phe131. researchgate.net

The sulfur atom itself can participate in specific non-covalent interactions known as sulfur bonding (or σ-hole interactions), where the electropositive region on the sulfur atom interacts with Lewis bases like the oxygen and nitrogen atoms of the protein backbone. nih.govresearchgate.net These interactions contribute to the stability of the protein-ligand complex. nih.gov

Interaction TypeLigand MoietyEnzyme Residue/ComponentReference
Coordination BondSulfonamide Nitrogen (NH⁻)Catalytic Zn²⁺ ion nih.govunifi.it
Hydrogen BondSulfonamide Oxygen (SO₂)Thr199 researchgate.net
Hydrophobic InteractionsAromatic Ring & SubstituentsLeu198, Gln92, Phe131, etc. nih.govresearchgate.net
Sulfur Bonding (S···O/N)Sulfonamide/Thioether SulfurBackbone/Side Chain O or N atoms nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. orientjchem.orgnih.gov These models are valuable for predicting the activity of newly designed compounds before their synthesis, thereby guiding drug discovery efforts. tandfonline.com Numerous QSAR studies have been performed on benzenesulfonamide analogs as CA inhibitors. nih.govnih.gov

Predictive QSAR models for benzenesulfonamide-based CA inhibitors have been developed using various statistical methods. nih.gov Three-dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed. nih.govnih.gov These models generate 3D contour maps that visualize the regions where steric and electrostatic properties of the ligand should be modified to improve activity. nih.gov A CoMFA model for a series of benzenesulfonamide CAII inhibitors yielded a cross-validated q² value of 0.538 and a non-cross-validated r² of 0.974, indicating a reliable and predictive model. nih.gov

Other QSAR models have been built using quantum chemical descriptors calculated via Density Functional Theory (DFT). orientjchem.orgnih.gov For a set of benzene sulphonamide derivatives, a QSAR model using descriptors such as molecular weight and HOMO energy achieved a correlation coefficient (R) of 0.901 and was validated by a leave-seven-out cross-validation procedure (Q² = 0.991), demonstrating good predictive power. orientjchem.org These models can successfully estimate the affinity of CA inhibitors and guide the design of novel compounds with enhanced potency and selectivity. nih.govnih.gov

The development of robust QSAR models relies on identifying the molecular descriptors that are most strongly correlated with biological activity. For sulfamoyl benzoic acid analogs and other benzenesulfonamides targeting carbonic anhydrase, several key descriptors have been identified.

From 3D-QSAR studies, the steric and electrostatic fields are paramount. nih.govbenthamdirect.com The CoMFA and CoMSIA contour maps indicate that bulky, electropositive, or electronegative groups in specific positions can either enhance or diminish inhibitory activity. nih.gov QSAR models based on quantum chemistry have identified other critical descriptors. orientjchem.org A successful model for benzene sulphonamides identified molecular weight (MW), absolute hardness (AH), and the energy of the Highest Occupied Molecular Orbital (HOMO) as key descriptors. orientjchem.org The efficacy of pyrazoline derivatives as CA inhibitors was modeled using descriptors where one had a proportional influence on the activity (pIC₅₀), while four others had an inverse influence. nih.gov These findings highlight how properties like molecular size, electronic character, and orbital energies govern the inhibitory potential of this class of compounds.

Physicochemical DescriptorInfluence on ActivityQSAR Model TypeReference
Steric FieldsPositional-dependent; bulky groups can enhance or decrease activity.3D-QSAR (CoMFA/CoMSIA) nih.govbenthamdirect.com
Electrostatic FieldsPositional-dependent; governs interaction with polar/charged residues.3D-QSAR (CoMFA/CoMSIA) nih.govbenthamdirect.com
Molecular Weight (MW)Contributes to the overall size and fit within the active site.Quantum Chemical Descriptor QSAR orientjchem.org
Absolute Hardness (AH)Relates to the molecule's resistance to charge transfer.Quantum Chemical Descriptor QSAR orientjchem.org
HOMO EnergyReflects the molecule's ability to donate electrons.Quantum Chemical Descriptor QSAR orientjchem.org

Potential Applications in Chemical Biology and Material Science Excluding Clinical Human Use

Development of 5-[(2-Methoxyethyl)sulfamoyl]-2-methylbenzoic acid as a Chemical Scaffold for Probe Development

The unique arrangement of functional groups in this compound makes it a promising chemical scaffold for the development of specialized chemical probes. Chemical probes are small molecules used to study and manipulate biological systems. The benzoic acid group provides a handle for further chemical modification, allowing for the attachment of reporter tags such as fluorophores or biotin.

The sulfamoyl moiety is a key feature, as related sulfonamide structures are known to interact with specific biological targets. By modifying the methoxyethyl and methyl groups, a library of derivatives could be synthesized to probe structure-activity relationships. For instance, replacing parts of the molecule with photo-reactive or clickable alkyne groups could enable the identification of cellular binding partners through photo-affinity labeling or click chemistry-based proteomics. While this specific molecule has not been developed into a probe, the general strategy is well-established for other scaffolds.

Role in the Design of Enzyme Inhibitors for Research Tools

The sulfonamide group is a well-known pharmacophore found in a multitude of enzyme inhibitors. It can mimic the transition state of enzymatic reactions or bind to key residues in an enzyme's active site. Derivatives of sulfamoylbenzoic acid have been synthesized and evaluated as inhibitors for various enzymes, demonstrating the potential of this chemical class as research tools to study enzyme function.

For example, studies on related sulfamoyl benzamide (B126) derivatives have identified potent and selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes involved in nucleotide signaling. Although this compound itself has not been tested, its core structure is analogous to these inhibitors. Researchers could use it as a starting point to design specific inhibitors for enzymes of interest in a laboratory setting. The table below shows inhibitory data for analogous sulfamoylbenzoic acid compounds against h-NTPDase isozymes, illustrating the potential of this scaffold.

Compound AnalogTarget EnzymeIC₅₀ (µM)
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acidh-NTPDase80.28 ± 0.07
N-cyclopropyl-substituted sulfamoylbenzoic acid (2a)h-NTPDase31.32 ± 0.06
This data is for illustrative purposes and represents findings for structurally related compounds, not this compound. Data sourced from.

Investigation as Modulators of Biological Pathways in vitro

Beyond single enzyme inhibition, the sulfamoylbenzoic acid scaffold has been explored for its ability to modulate complex biological pathways in vitro. For instance, analogues have been designed as specific agonists for lysophosphatidic acid (LPA) receptors, which are G protein-coupled receptors involved in cellular processes like proliferation and migration. Specifically, sulfamoyl benzoic acid (SBA) analogues were developed as the first specific agonists of the LPA₂ receptor, with some showing subnanomolar activity.

These findings suggest that this compound could serve as a foundational structure for developing research tools to investigate LPA₂-mediated signaling pathways in cell culture models. By systematically altering its substituents, researchers could fine-tune receptor specificity and potency to dissect the roles of different LPA receptors in cellular functions.

Analog CompoundReceptor TargetActivity (EC₅₀)
5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid (11d)LPA₂5.06 x 10⁻³ ± 3.73 x 10⁻³ nM
This data is for an analogous sulfamoyl benzoic acid compound and illustrates the potential for this chemical class to act as a potent signaling modulator. Data sourced from.

Exploration in Polymer Chemistry and Advanced Materials as a Monomer or Modifier

The presence of both a carboxylic acid group and a sulfonamide moiety makes this compound a candidate for applications in polymer chemistry. The carboxylic acid can be used for polymerization reactions, such as forming polyesters or polyamides, incorporating the molecule into a polymer backbone.

Furthermore, the sulfonate group is widely used to modify the properties of polymers. The process of sulfonation can introduce hydrophilicity and ionic conductivity to otherwise non-polar polymers. This is particularly relevant in the development of materials for applications like proton exchange membranes in fuel cells or as biomaterials with improved cell adhesion. The sulfonic acid group (-SO₃H) has been shown to be effective at inducing the nucleation of apatite (a component of bone), suggesting that polymers modified with such groups could be used in bone tissue engineering research. This compound could be investigated as a surface modifier or co-monomer to impart these desirable properties to various advanced materials.

Consideration in Environmental Chemistry as a Reference Standard or Degradation Study Model

Sulfonamides are a class of compounds used extensively in veterinary medicine, and their subsequent release into the environment is a subject of significant research. These compounds can persist in soil and water, potentially impacting microbial communities and promoting antibiotic resistance.

In this context, this compound could serve as a useful tool in environmental chemistry. As a well-defined, pure substance, it could be used as an analytical reference standard for the detection and quantification of related sulfonamide pollutants in environmental samples using techniques like liquid chromatography-mass spectrometry (LC-MS). Additionally, it could be used as a model compound in laboratory studies to investigate the environmental fate of sulfonamides, including their biodegradation pathways, photostability, and adsorption/desorption behavior in different soil types.

Future Research Directions

Novel Synthetic Routes and Scalability for 5-[(2-Methoxyethyl)sulfamoyl]-2-methylbenzoic acid

Future research into the synthesis of this compound is likely to focus on developing novel, efficient, and scalable methods. Current synthetic approaches for analogous sulfamoylbenzoic acid derivatives often involve a multi-step process. A common strategy begins with the chlorosulfonation of a substituted benzoic acid, followed by a reaction with the desired amine. nih.gov

For the target compound, this would likely involve the chlorosulfonation of 2-methylbenzoic acid to produce 2-methyl-5-(chlorosulfonyl)benzoic acid, followed by a condensation reaction with 2-methoxyethylamine. Future investigations could explore one-pot synthesis methodologies or the use of green chemistry principles, such as employing recyclable catalysts or aqueous reaction media, to improve efficiency and reduce environmental impact. mdpi.com

Table 1: Potential Synthetic Pathway and Areas for Optimization

Step Reaction Key Optimization Parameters Potential Green Chemistry Approaches
1 Chlorosulfonation of 2-methylbenzoic acid Reagent concentration, temperature control, reaction time Use of solid acid catalysts, solvent-free reactions

Advanced Computational Approaches for Precise Activity Prediction

Computational, or in silico, methods are powerful tools for predicting the biological activity and pharmacokinetic properties of molecules before undertaking extensive laboratory work. Future research on this compound would greatly benefit from the application of these techniques. Molecular docking studies could be performed to predict the binding affinity of the compound with various known biological targets, such as enzymes like cyclooxygenase (COX), carbonic anhydrase, α-glucosidase, and α-amylase, which are known to interact with sulfonamide and benzoic acid derivatives. nih.gov

These computational models can provide insights into the specific molecular interactions, such as hydrogen bonding, that stabilize the compound within the active site of a target protein. nih.gov Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can forecast the drug-likeness of the compound. nih.gov By employing Density Functional Theory (DFT), researchers can also investigate the electronic properties and reactivity of the molecule, which can help in understanding its antioxidant potential or other chemical behaviors. scielo.org.zaresearchgate.net

Table 2: Illustrative In Silico Prediction Parameters for Future Study

Computational Method Predicted Property Potential Target Class Example Finding for Analogous Compounds
Molecular Docking Binding Affinity (kcal/mol) Enzymes (e.g., COX-2, Carbonic Anhydrase) High binding affinity with COX-2 receptor. mdpi.comnih.gov
ADMET Prediction Oral Bioavailability, Permeability (Caco-2) N/A Good predicted bioavailability and cell permeability. mdpi.com

Discovery of New Biological Targets and Mechanisms of Action in vitro

Identifying the specific biological targets and understanding the mechanism of action of this compound are critical areas for future in vitro research. Based on its structural similarity to other compounds, several avenues warrant exploration. The sulfonamide moiety is a key feature in a variety of enzyme inhibitors. Therefore, initial studies would likely involve screening the compound against panels of enzymes known to be targeted by sulfonamides.

For example, studies on related N-substituted 4-sulfamoylbenzoic acid derivatives have investigated their inhibitory activity against cytosolic phospholipase A2α (cPLA2α). Similarly, other sulfamoylbenzoic acid derivatives have been evaluated for their potential to inhibit α-glucosidase and α-amylase, enzymes relevant to managing hyperglycemia. nih.gov Future research could use enzymatic assays to determine the IC50 (half-maximal inhibitory concentration) of the title compound against these and other targets, such as carbonic anhydrases, which are overexpressed in some tumors.

Integration with High-Throughput Screening for Broader Biological Profiling

High-throughput screening (HTS) offers a rapid and efficient method for testing a compound against a vast number of biological targets simultaneously. Integrating this compound into HTS campaigns could uncover entirely new biological activities that would not be predicted from its structure alone. nih.gov

Future HTS initiatives could involve screening the compound against large libraries of receptors, enzymes, and ion channels. The process allows for testing hundreds of thousands of compounds in a short period, using miniaturized assays in formats such as 1536-well plates. nih.gov Positive "hits" from an HTS campaign would then be validated through more detailed dose-response studies and secondary assays to confirm their on-target activity and selectivity. nih.gov This unbiased approach is a powerful discovery engine and could reveal unexpected therapeutic potential for the compound.

Development of Prodrugs or Delivery Systems for Research Applications (excluding human administration)

To enhance its utility in research settings, future work could focus on developing prodrugs or specialized delivery systems for this compound. Prodrugs are inactive derivatives of a parent molecule that are converted into the active form in situ, often to improve properties like cell permeability or stability. mdpi.com A common strategy for compounds containing a carboxylic acid, like the target molecule, is esterification to create an ester prodrug. nih.gov This modification can mask the polar carboxylic acid group, potentially improving passage across cell membranes in in vitro models.

Alternatively, advanced drug delivery systems could be developed for research purposes. This might involve encapsulating the compound in nanocarriers like polymersomes or micelles. nih.gov Such systems can improve the solubility of a compound in aqueous assay buffers or control its release over time in cell culture experiments. nih.govnih.gov For instance, polymer-drug conjugates, where the compound is covalently bound to a polymer like poly(2-oxazoline), could be synthesized to enhance its stability and solubility for laboratory applications. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-[(2-Methoxyethyl)sulfamoyl]-2-methylbenzoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A multi-step synthesis approach is recommended, starting with sulfonylation of the benzoic acid core followed by functionalization of the sulfamoyl group. Key steps include nitro group reduction (e.g., using catalytic hydrogenation) and coupling with 2-methoxyethylamine. Reaction optimization should involve monitoring via TLC (chloroform:methanol, 7:3 ratio) and HPLC to track intermediates and final product purity . Temperature control (e.g., reflux in absolute alcohol) and stoichiometric adjustments (e.g., 1.2 eq of hydrazine hydrate) improve yield.

Q. Which analytical techniques are critical for characterizing this compound and confirming structural integrity?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR (¹H/¹³C): Assign peaks for the methylbenzoic acid moiety (δ ~2.3 ppm for CH₃), sulfamoyl group (δ ~3.5 ppm for OCH₂CH₂), and methoxy protons (δ ~3.8 ppm) .
  • IR : Confirm sulfonamide (S=O stretching ~1350-1150 cm⁻¹) and carboxylic acid (C=O ~1700 cm⁻¹) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. How can researchers address solubility challenges in aqueous or biological buffers?

  • Methodological Answer : Convert the free acid to a sodium or hydrochloride salt to enhance solubility. For example, hydrochloride salt formation (as seen in analogous compounds) increases polarity and stability . Solubility can be tested in DMSO for in vitro assays (≤10% v/v to avoid cytotoxicity) and adjusted using co-solvents like PEG-400 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., halogens) at the 4-position to enhance receptor binding, as seen in anti-cancer sulfamoyl benzamides .
  • Sulfamoyl Group : Replace the 2-methoxyethyl group with bulkier substituents (e.g., indole derivatives) to improve metabolic stability, as demonstrated in neuroactive analogs .
  • Assays : Use in vitro binding assays (e.g., dopamine D2/5-HT3 receptors) and cellular viability tests (MTT assay) to prioritize candidates .

Q. How should researchers resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :

  • Purity Verification : Re-analyze compounds via HPLC and mass spectrometry to exclude batch variability .
  • Assay Standardization : Control for factors like cell line selection (e.g., HepG2 vs. MCF-7) and incubation time. For example, anti-proliferative effects may vary due to differential expression of target receptors .
  • Meta-Analysis : Compare data from analogous compounds (e.g., 5-chloro-2-methoxy derivatives) to identify trends in substituent effects .

Q. What strategies are effective for derivatizing the sulfamoyl group to explore novel applications?

  • Methodological Answer :

  • Click Chemistry : Introduce triazole moieties via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to enhance solubility and bioactivity, as shown in benzoxazole derivatives .
  • Enzyme-Targeted Probes : Conjugate with fluorophores (e.g., FITC) for imaging studies or link to enzyme inhibitors (e.g., carbonic anhydrase) via spacer groups .
  • Solid-Phase Synthesis : Use resin-bound intermediates to rapidly generate libraries for high-throughput screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.